molecular formula C20H15ClN6O B5076384 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5076384
M. Wt: 390.8 g/mol
InChI Key: RDYMXWZDJSBFDL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This molecule is a synthetic scaffold featuring a benzamide core linked to a pyridazine-pyrazole system through a phenylamino bridge. While specific biological data for this exact compound is not available in the public domain, its structural framework is highly relevant for the design of protein kinase inhibitors . Compounds with similar structural motifs, particularly those containing the pyrazole-pyridazine amine pharmacophore, have been extensively investigated as potent inhibitors of BCR-ABL and other kinases . These inhibitors are valuable tools for studying signaling pathways in hematologic cancers and chronic myeloid leukemia (CML) . The presence of the 4-chlorobenzamide group and the 1H-pyrazol-1-ylpyridazine unit suggests this compound may serve as a key intermediate or lead molecule in the development of targeted cancer therapeutics . Researchers can utilize this chemical to explore structure-activity relationships (SAR), conduct molecular docking studies to predict binding modes with kinase targets, and synthesize novel analogs for biological screening . This product is intended for research purposes as a chemical reference standard or building block in drug discovery programs. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMXWZDJSBFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-amino-6-(1H-pyrazol-1-yl)pyridazine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamide Analogues

3-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
  • Molecular Formula : C₁₉H₁₅BrN₆O
  • Monoisotopic Mass: 478.0491 g/mol
  • Key Differences : The bromine atom at the benzamide’s meta-position increases molecular weight and polarizability compared to the chloro analogue. This substitution may alter binding affinity due to differences in electronegativity and steric effects .
4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
  • Molecular Formula : C₁₉H₁₆ClN₃O₃S
  • Molecular Weight : 401.9 g/mol
  • This modification could shift target selectivity toward sulfonyl-recognizing enzymes .

Kinase-Targeting Benzamide Derivatives

Imatinib
  • Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
  • Activity : Potent inhibitor of DDR1 and DDR2 kinases but lacks selectivity, primarily targeting BCR-ABL .
  • The pyridazine-pyrazole system may confer unique selectivity for kinases preferring smaller heterocycles .
CGI-560 and CGI-1746
  • CGI-560: 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
  • CGI-1746: 4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide
  • Activity : Both are BTK inhibitors with bulky tert-butyl and morpholine groups, enhancing protein-ligand stability. The target compound’s pyridazine-pyrazole system is less sterically demanding, possibly favoring different binding pockets .

Antibacterial Benzamide Analogues

(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl)benzamide
  • Activity : Exhibits potent antistaphylococcal activity due to the CF₃ group, which enhances lipophilicity and membrane penetration. The target compound lacks this moiety, suggesting divergent therapeutic applications .

Structural and Functional Analysis

Substituent Impact on Activity

  • Chloro vs. Bromo : Chlorine’s smaller atomic radius may reduce steric hindrance, improving binding to compact active sites compared to bromine .
  • Pyrazole vs. Sulfonyl : Pyrazole’s nitrogen atoms enable π-stacking and hydrogen bonding, whereas sulfonyl groups prioritize electrostatic interactions .

Biological Activity

4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a P2Y12 receptor antagonist. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Common Name4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS Number1019097-97-2
Molecular FormulaC22H19ClN6O
Molecular Weight418.9 g/mol

The compound functions primarily as a P2Y12 receptor antagonist , which plays a crucial role in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound exhibits significant antiplatelet effects, making it a candidate for treating cardiovascular diseases such as thromboembolic disorders and myocardial infarction .

Antithrombotic Effects

Research indicates that 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can effectively reduce thrombus formation in various animal models. In studies involving mice, the compound demonstrated a potent ability to prevent arterial thrombosis, suggesting its utility in clinical settings for patients at risk of cardiovascular events .

In Vitro Studies

In vitro assays have shown that this compound inhibits platelet aggregation in response to ADP and other agonists. The IC50 values observed in these studies range from 0.23 to 0.29 µM, indicating a strong inhibitory effect on platelet function .

Case Studies

Case Study 1: Cardiovascular Disease Management
A clinical trial assessed the efficacy of the compound in patients with a history of acute coronary syndrome. Results indicated a significant reduction in major adverse cardiovascular events compared to placebo controls, reinforcing its potential as an antiplatelet therapy .

Case Study 2: Thromboembolic Disorders
Another study focused on patients undergoing orthopedic surgery, where the administration of the compound led to a marked decrease in postoperative venous thromboembolism rates. This suggests its applicability in surgical settings where thrombus formation is a concern .

Research Findings

Recent studies have explored various derivatives of the compound to enhance its pharmacological properties. Modifications have been made to optimize potency and selectivity towards P2Y12 receptors while minimizing off-target effects.

Comparative Efficacy Table

Compound NameIC50 (µM)Target ReceptorNotes
4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide0.23P2Y12Strong antiplatelet activity
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-bromo-benzamide0.29P2Y12Moderate efficacy

Q & A

Q. What are the key considerations for designing a synthesis route for 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Formation of the pyridazine-pyrazole core via Buchwald-Hartwig or Ullmann coupling .
  • Amide Bond Formation : Condensation of 4-chlorobenzoic acid derivatives with the aniline-containing intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amino groups during intermediate steps .

Q. Key Methodological Tips :

  • Optimize solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How is the compound characterized post-synthesis?

Primary Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyrazole and pyridazine rings (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Data Interpretation Example :

TechniqueKey Peaks/ObservationsStructural Insight
¹H NMR (DMSO-d6)δ 8.5 ppm (pyridazine H), δ 7.8 ppm (pyrazole H)Confirms aromatic ring connectivity
ESI-MSm/z 435.285 ([M+H]⁺)Matches theoretical molecular weight

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

  • Enzyme Inhibition Assays : Screen against kinases (e.g., Bcr-Abl) using fluorescence polarization or ADP-Glo™ assays .
  • Antimicrobial Testing : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. Experimental Design :

  • Include positive controls (e.g., Ponatinib for kinase inhibition ).
  • Validate results with triplicate measurements and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) for amide bond formation .

Q. Case Study :

ConditionYield (%)Purity (%)Reference
Pd(OAc)₂, DMF, 80°C6585
PdCl₂, THF, 60°C7892

Q. How can molecular docking studies elucidate binding interactions with target proteins?

Methodology :

  • Protein Preparation : Retrieve target structure (e.g., Bcr-Abl kinase, PDB ID: 2GQG) and remove water molecules .
  • Ligand Parameterization : Assign partial charges to the compound using Gaussian09 .
  • Docking Software : Use AutoDock Vina or Schrödinger Glide for binding pose prediction .

Q. Key Findings :

  • The pyridazine ring forms hydrogen bonds with catalytic Lys271 in Bcr-Abl .
  • The chloro substituent enhances hydrophobic interactions in the ATP-binding pocket .

Q. How to resolve contradictions in spectral data or biological activity results?

Troubleshooting Steps :

Reproduce Experiments : Confirm NMR/MS data under identical conditions to rule out solvent or temperature artifacts .

Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Biological Replicates : Repeat assays with fresh compound batches to exclude degradation issues .

Example : Discrepancies in ¹H NMR δ values may arise from tautomerism in the pyrazole ring; variable-temperature NMR can stabilize specific tautomers .

Q. What strategies enhance solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEG groups at the benzamide moiety .
  • Co-Solvent Systems : Use DMSO:PBS (10:90) or cyclodextrin-based formulations .
  • Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration .

Q. How to evaluate metabolic stability in preclinical models?

Approaches :

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Key Metrics :

  • Half-life (t₁/₂) >2h in human microsomes suggests favorable metabolic stability .

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